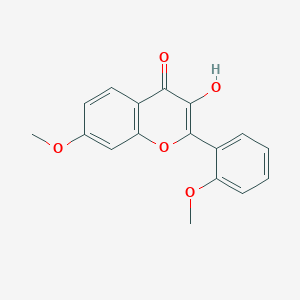

7,2'-Dimethoxy-3-hydroxyflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O5 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

3-hydroxy-7-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-20-10-7-8-11-14(9-10)22-17(16(19)15(11)18)12-5-3-4-6-13(12)21-2/h3-9,19H,1-2H3 |

InChI Key |

AUHNLDYVWGLTFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O |

Origin of Product |

United States |

Isolation, Advanced Characterization, and Occurrence Profiling of 7,2 Dimethoxy 3 Hydroxyflavone

Precursor Identification and Isotopic Labeling Studies to Elucidate Biosynthetic Intermediates

To definitively trace the biosynthetic origin of 7,2'-Dimethoxy-3-hydroxyflavone, precursor feeding experiments using isotopically labeled compounds would be essential. wikipedia.org This powerful technique involves supplying a plant or cell culture with a precursor molecule, such as L-phenylalanine, that has been enriched with a stable isotope like ¹³C or a radioactive isotope like ¹⁴C. wikipedia.orgnumberanalytics.com By tracking the incorporation of the label into the final product, the biosynthetic pathway can be mapped out.

For this compound, it is hypothesized that the A-ring and the C-ring originate from three molecules of malonyl-CoA, while the B-ring and the adjacent three carbons of the C-ring are derived from p-coumaroyl-CoA, which itself comes from L-phenylalanine. Isotopic labeling studies would be instrumental in confirming these precursors and identifying the sequence of intermediate compounds. nih.govnih.gov

A proposed biosynthetic pathway would likely start with the formation of a flavanone (B1672756) intermediate, such as naringenin. This would then undergo a series of hydroxylation and methylation events. The order of these events can vary between plant species and even between different compounds within the same plant.

Interactive Data Table: Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone (B49325) synthase | CHS | Condensation with malonyl-CoA | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Cyclization of chalcone | Naringenin chalcone | Naringenin |

| Flavone (B191248) synthase | FNS | Desaturation of flavanone | Naringenin | Apigenin (B1666066) |

| Flavanone 3-hydroxylase | F3H | Hydroxylation of flavanone at C3 | Naringenin | Dihydrokaempferol |

| Flavonoid 2'-hydroxylase | F2'H | Hydroxylation of flavone at C2' | Apigenin | 2'-Hydroxyapigenin |

| Flavonoid 7-O-methyltransferase | 7-OMT | Methylation of hydroxyl at C7 | Luteolin (B72000) | Chrysoeriol |

| Flavonoid 2'-O-methyltransferase | 2'-OMT | Methylation of hydroxyl at C2' | 2'-Hydroxydihydrodaidzein | 2'-O-methyldihydrodaidzein |

Functional Characterization of Specific Methyltransferases and Hydroxylases Involved in this compound Biosynthesis

The formation of this compound from a common flavone precursor like apigenin or luteolin would require the action of specific hydroxylases and methyltransferases.

The hydroxylation at the 3-position is likely catalyzed by a flavanone 3-hydroxylase (F3H) , a well-characterized enzyme in the flavonoid pathway. nih.govnih.govresearchgate.netacs.orgresearchgate.net F3H introduces a hydroxyl group at the C3 position of the C-ring of a flavanone, leading to a dihydroflavonol. This dihydroflavonol can then be oxidized to a flavonol (3-hydroxyflavone).

The methylation at the 7-position and the 2'-position would be carried out by two distinct O-methyltransferases (OMTs) . A flavonoid 7-O-methyltransferase (7-OMT) would specifically transfer a methyl group from SAM to the hydroxyl group at the 7-position of the A-ring. nih.govmdpi.commdpi.comresearchgate.netnih.gov Similarly, a flavonoid 2'-O-methyltransferase (2'-OMT) would be responsible for the methylation of the hydroxyl group at the 2'-position of the B-ring. nih.govresearchgate.netnih.gov The functional characterization of these enzymes would involve isolating the corresponding genes, expressing the recombinant proteins, and assaying their activity with potential flavonoid substrates.

The precise sequence of these hydroxylation and methylation steps remains to be determined experimentally. It is possible that methylation occurs before or after the hydroxylation events.

Chemical Synthesis Pathways of 7,2 Dimethoxy 3 Hydroxyflavone

Hypothesized Biosynthetic Route for this compound

Genetic Engineering Approaches for Modulating Biosynthetic Flux

The biosynthesis of flavonoids, including this compound, is a well-characterized process that begins with the amino acid phenylalanine. frontiersin.orgnih.gov This precursor enters the phenylpropanoid pathway to form 4-coumaroyl-CoA, which serves as a key starting block for flavonoid synthesis. frontiersin.orgnih.gov The first enzyme specific to the flavonoid pathway, chalcone synthase (CHS), catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create a chalcone scaffold. nih.govoup.com Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI), and various hydroxylation and methylation steps, lead to the vast diversity of flavonoid structures observed in nature. nih.govoup.com

Genetic engineering offers powerful tools to manipulate this natural pathway, enhancing the production of specific flavonoids. By targeting key genes and regulatory elements, the metabolic flow can be redirected to increase the yield of desired compounds like this compound.

The primary strategies involve the manipulation of two main groups of genes:

Structural Genes: These genes encode the enzymes directly involved in the catalytic steps of the flavonoid biosynthetic pathway. Overexpression of genes that lead to a target compound or suppression of genes that divert intermediates into competing branch pathways can significantly increase the accumulation of the desired flavonoid. For instance, enhancing the expression of specific O-methyltransferases (OMTs) and hydroxylases responsible for substitutions at the 7, 2', and 3 positions would be a direct approach.

Recent advances in synthetic biology have enabled the reconstruction of plant flavonoid pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govyoutube.comacs.org This "de novo" microbial production is a promising alternative to extraction from plants, allowing for controlled and sustainable synthesis. nih.govyoutube.com By introducing the necessary biosynthetic genes and optimizing metabolic flux, these microbial factories can be engineered to produce specific, high-value flavonoids.

Table 1: Key Genetic Targets for Modulating Flavonoid Biosynthesis

| Target Type | Gene/Protein Class | Function in Flavonoid Pathway | Engineering Strategy for this compound |

|---|---|---|---|

| Structural Gene | Chalcone Synthase (CHS) | First committed step; forms the chalcone backbone. oup.com | Overexpression to increase overall flavonoid production. |

| Structural Gene | Chalcone Isomerase (CHI) | Catalyzes cyclization of chalcone to flavanone (B1672756). oup.com | Overexpression to enhance flavone core synthesis. |

| Structural Gene | Flavonol Synthase (FLS) | Introduces the 3-hydroxy group to form a flavonol. nih.gov | Overexpression is crucial for the 3-hydroxy moiety. |

| Structural Gene | O-Methyltransferase (OMT) | Adds methyl groups to hydroxyls. | Targeted expression of specific OMTs for 7- and 2'-position methylation. |

| Regulatory Gene | R2R3-MYB, bHLH, WD40 | Transcription factors that activate structural genes. nih.gov | Overexpression of specific combinations to upregulate the entire pathway. |

Chemical Synthesis Approaches for this compound and Structurally Related Analogues

Chemical synthesis provides a versatile alternative to biological production, allowing for the creation of not only the natural compound but also a wide array of structurally related analogues for further study.

Total Synthesis Strategies for Flavone Derivatives

The total synthesis of flavones is a well-established field with several classic and modern methodologies. Most strategies involve the construction of the chromen-4-one core from simpler aromatic precursors. A common and highly effective approach is the two-step synthesis involving the formation of a 2'-hydroxychalcone (B22705) intermediate, followed by its oxidative cyclization. nih.govresearchgate.netugm.ac.id

Chalcone Formation: The precursor chalcone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation. nih.govhebmu.edu.cn For this compound, this would involve the reaction of a 2',4'-dihydroxyacetophenone (B118725) derivative with a 2-methoxybenzaldehyde.

Cyclization to Flavonol: The subsequent conversion of the chalcone to a 3-hydroxyflavone (B191502) (flavonol) is most effectively achieved through the Algar-Flynn-Oyamada (AFO) reaction. nih.gov This reaction employs alkaline hydrogen peroxide to effect an oxidative cyclization of the 2'-hydroxychalcone, directly installing the crucial 3-hydroxyl group.

Other established methods for building the flavone skeleton include:

Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone. nih.gov

Allan-Robinson Reaction: This reaction produces flavones or flavonols from o-hydroxyaryl ketones and aromatic anhydrides. nih.gov

A plausible synthetic route to this compound would start with the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 2-methoxybenzaldehyde to yield 2',4'-dihydroxy-2-methoxychalcone. Subsequent Algar-Flynn-Oyamada reaction would form 7-hydroxy-2'-methoxy-3-hydroxyflavone. The final step would be a selective methylation of the 7-hydroxyl group to yield the target compound.

Regioselective Functionalization and Derivatization Methodologies

Regioselective reactions are critical for the synthesis and modification of complex molecules like flavonoids, allowing for the functionalization of a specific position without affecting other similar sites.

Selective Protection and Deprotection: Hydroxyl groups on the flavonoid scaffold can be selectively protected with groups like benzyl (B1604629) or silyl (B83357) ethers, allowing other positions to be modified. The protecting groups are then removed under specific conditions.

Enzymatic Acylation: Lipases can be used as biocatalysts to achieve high regioselectivity in the acylation of flavonoid hydroxyl groups under mild conditions. mdpi.com This enzymatic approach often targets specific hydroxyls, minimizing the formation of unwanted byproducts. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling are powerful tools for creating C-C and C-N bonds, respectively, at specific positions on the flavone core. nih.govmdpi.com These methods typically require an initial halogenation of the target position (e.g., a bromoflavone) to enable the coupling reaction. nih.gov

Direct C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates like organohalides. researchgate.net For flavones, methods have been developed for the copper-catalyzed introduction of selenium or sulfur groups at the C3 position. researchgate.net

Development of Sustainable and Stereoselective Synthetic Routes

Modern organic synthesis emphasizes the development of environmentally friendly ("green") and efficient chemical processes.

Green Chemistry Approaches: For flavonoid synthesis, this includes the use of solvent-free reaction conditions, such as solid-state trituration for the Claisen-Schmidt condensation, which reduces the use of hazardous organic solvents. benthamdirect.com The use of biocatalysis, with enzymes operating in aqueous media under mild temperatures and pressures, is another cornerstone of green chemistry. nih.govmdpi.com

Stereoselective Synthesis: While this compound itself is achiral, many related flavonoids (like flavanones and flavan-3-ols) possess stereocenters, and their biological activity is often dependent on their specific stereochemistry. nih.gov Methodologies to control stereochemistry are therefore crucial in flavonoid synthesis. mdpi.comnih.gov Key strategies include:

Chiral Catalysis: Using chiral phase-transfer catalysts, organocatalysts, or transition metal complexes to guide the stereochemical outcome of a reaction. hebmu.edu.cnmdpi.comdntb.gov.ua

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction, after which the auxiliary is removed. nih.govdntb.gov.ua

Asymmetric Reactions: The Sharpless asymmetric dihydroxylation and epoxidation reactions are powerful methods for creating chiral diols and epoxides, which can serve as key intermediates in the synthesis of chiral flavonoids. mdpi.com

The development of these sustainable and stereoselective routes is essential for the efficient and responsible production of flavonoids for research and potential therapeutic applications.

Table 2: Summary of Chemical Synthesis Methods for Flavonoids

| Synthesis Approach | Key Reaction(s) | Description | Relevance to this compound |

|---|---|---|---|

| Total Synthesis | Claisen-Schmidt Condensation; Algar-Flynn-Oyamada Reaction | Two-step route from an acetophenone and a benzaldehyde via a chalcone intermediate to form a 3-hydroxyflavone. nih.gov | A primary and direct pathway to synthesize the core structure. |

| Total Synthesis | Baker-Venkataraman Rearrangement | Rearrangement of an o-acyloxyacetophenone followed by cyclization. nih.gov | An alternative, classic method for constructing the flavone core. |

| Functionalization | Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation between an organohalide and a boronic acid. nih.gov | Useful for creating analogues by modifying the A or B rings. |

| Functionalization | Enzymatic Acylation | Use of lipases for regioselective esterification of hydroxyl groups. mdpi.com | A green method for creating derivatives by modifying the 3-OH group. |

| Sustainable Route | Solvent-Free Synthesis | Reactions conducted by grinding solids together without a solvent. benthamdirect.com | Reduces environmental impact, particularly in the initial chalcone synthesis step. |

| Stereoselective Route | Sharpless Asymmetric Dihydroxylation | Catalytic, enantioselective conversion of an alkene to a diol. mdpi.com | Important for synthesizing related chiral flavonoid classes like flavan-3-ols. |

Structure Activity Relationship Sar Investigations of 7,2 Dimethoxy 3 Hydroxyflavone and Analogues

Methodological Framework for Comprehensive SAR Studies in Flavones

A systematic approach is essential to unravel the complex SAR of flavones. This framework involves the targeted synthesis of new molecules and their subsequent evaluation in relevant biological assays.

The foundation of SAR studies lies in the rational design and synthesis of a library of analogues. For 7,2'-dimethoxy-3-hydroxyflavone, this involves systematically altering the substitution pattern on the A, B, and C rings. Key synthetic strategies often begin with precursor molecules like 2'-hydroxychalcones. researchgate.net The synthesis of flavone (B191248) derivatives can be achieved through methods such as the Claisen-Schmidt condensation followed by Baker-Venkataraman rearrangement or by treating chalcone (B49325) precursors with reagents like a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine. researchgate.netresearchgate.net

Targeted modifications for SAR studies include:

Varying the position and number of methoxy (B1213986) groups: Moving the methoxy groups from the 7 and 2' positions to other locations on the A and B rings.

Altering the hydroxyl group: Shifting the 3-hydroxyl group or replacing it with other functional groups, such as a methoxy group or an alkyl chain. mdpi.com

Introducing different substituents: Adding various electron-donating or electron-withdrawing groups to the rings to probe electronic and steric effects. rsc.org

Modifying the core structure: For instance, creating azaflavones by replacing the oxygen in the C ring with nitrogen. mdpi.com

These synthetic efforts produce a curated set of molecules where structural changes can be directly correlated with changes in biological activity.

Once synthesized, the flavone analogues are subjected to a battery of in vitro screening models to assess their biological effects. These assays are critical for establishing a direct link between a specific structural feature and a molecular interaction. mdpi.com

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. They are fundamental for identifying potential therapeutic agents and understanding their mechanism of action. youtube.com

Aromatase Inhibition: Methoxyflavones have been identified as potent inhibitors of aromatase, an enzyme critical in estrogen biosynthesis. Cell-free assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds like 7-methoxyflavone (B191842). caymanchem.comnih.gov

Kinase Inhibition: Flavonoids are evaluated for their ability to inhibit various protein kinases, which are often dysregulated in cancer.

Amylase and Glucosidase Inhibition: To assess antidiabetic potential, flavonoids are tested for their ability to inhibit carbohydrate-hydrolyzing enzymes like pancreatic α-amylase. nih.gov

Other Enzymes: Flavonoids are also screened against enzymes like β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) in bacteria, which is a target for antibacterial agents. nih.gov

Receptor Binding Studies: These studies determine the affinity and selectivity of flavone analogues for various biological receptors. Radioligand binding assays are a common technique. nih.gov

Nuclear Receptors: Flavonoids have been shown to bind to orphan nuclear receptors like NR4A1, acting as modulators of their activity. nih.gov Binding affinity is quantified by the dissociation constant (KD).

Adenosine (B11128) Receptors: The affinity of flavones for different subtypes of adenosine receptors (A₁, A₂ₐ, A₃) is measured to explore their potential neurological or anti-inflammatory effects. nih.gov

Muscarinic Receptors: The binding of flavones to muscarinic acetylcholine (B1216132) receptors (e.g., M₁) is investigated for potential applications in neurodegenerative diseases. mdpi.com

Aryl Hydrocarbon Receptor (AhR): Many flavonoids are studied as modulators of the AhR, a key regulator of cellular responses to environmental toxins. mdpi.com

Computational Screening: In addition to wet-lab experiments, computational methods like molecular docking are used to predict the binding modes and affinities of flavonoids with their protein targets. researchgate.netbiointerfaceresearch.com This in silico approach helps to prioritize compounds for synthesis and testing, streamlining the drug discovery process. nih.govmdpi.com

| Assay Type | Target | Example Flavonoid(s) Studied | Purpose of Screening |

|---|---|---|---|

| Enzyme Inhibition | Aromatase | 7-Methoxyflavone, 7,4'-Dimethoxyflavone | To identify inhibitors of estrogen synthesis for potential use in hormone-dependent cancers. nih.gov |

| Enzyme Inhibition | Pancreatic α-amylase | Library of 40 flavonoids | To screen for potential anti-diabetic agents by inhibiting carbohydrate digestion. nih.gov |

| Receptor Binding | Adenosine Receptors (A₁, A₂ₐ, A₃) | Galangin (B1674397), Pentamethylmorin | To determine affinity for adenosine receptors, suggesting potential for developing novel antagonists. nih.gov |

| Receptor Binding | Orphan Nuclear Receptor 4A1 (NR4A1) | Flavone, various hydroxyflavones | To identify ligands that can modulate NR4A1 activity in cancer cells. nih.gov |

| Receptor Binding | M₁ Muscarinic Acetylcholine Receptor | Luteolin (B72000), Ombuin | To find compounds with potential for treating Alzheimer's disease. mdpi.com |

Impact of Methoxy and Hydroxyl Group Positions on Molecular Interactions

The specific placement of methoxy (-OCH₃) and hydroxyl (-OH) groups on the flavone scaffold is a primary determinant of its biological activity. nih.govmdpi.com These groups influence the molecule's electronic properties, lipophilicity, hydrogen bonding capacity, and steric profile, which in turn dictate how it interacts with biological targets.

Methoxylation of flavonoids, such as in this compound, generally increases their metabolic stability and oral bioavailability compared to their hydroxylated counterparts. nih.gov This is because the methoxy groups "cap" the reactive hydroxyl groups, preventing extensive conjugation metabolism in the intestine and liver. nih.gov

7-Methoxy Group (A-Ring): The presence of a methoxy group at the C7 position has been linked to specific biological activities. For example, 7-methoxyflavone is a known inhibitor of aromatase, with an IC₅₀ value of 1.9 µM in a cell-free assay. caymanchem.com This substitution can also influence the activity at other receptors; for instance, a methoxy group at C7 in certain flavones has been shown to enhance anti-inflammatory activity. mdpi.com

2'-Methoxy Group (B-Ring): Substitutions on the B-ring significantly impact the interaction of flavonoids with various proteins. A methoxy group at the 2'-position can influence binding affinity through steric and electronic effects. While specific data on the 2'-methoxy group's contribution to this compound's activity is limited, general SAR principles suggest that B-ring methoxylation can modulate properties like cytotoxicity and enzyme inhibition. mdpi.com The steric bulk of the 2'-methoxy group can either enhance or hinder binding to a target protein, depending on the size and shape of the binding pocket.

The 3-hydroxyl group is the defining feature of the flavonol subclass and is crucial for many of their biological activities. taylorandfrancis.com It is not a naturally occurring compound but serves as the backbone for all flavonols. wikipedia.org

Chelation and Antioxidant Activity: The 3-hydroxyl group, in conjunction with the 4-keto group, forms a key site for chelating metal ions like copper and iron. researchgate.netuctm.edu This chelation can prevent the generation of reactive oxygen species (ROS) in Fenton-type reactions, contributing significantly to the antioxidant properties of flavonols. nih.gov

Enzyme-Substrate Interactions: The 3-OH group is often critical for specific interactions within an enzyme's active site. nih.gov For example, its presence can be essential for maintaining the coplanarity between the B and C rings, which affects conjugation and binding. mdpi.com

Hydrogen Bonding: This hydroxyl group acts as a hydrogen bond donor, which can be vital for anchoring the molecule to its biological target. Studies have shown that blocking the 3-hydroxyl group, for instance through glycosylation, can lead to a marked decrease in activity, such as metal chelation or binding affinity to proteins like bovine serum albumin. researchgate.netnih.gov

A-Ring Substitutions: The pattern of hydroxylation and methoxylation on the A-ring is important for various activities. Hydroxyl groups at C5 and C7 are often considered important for antiproliferative activity. nih.gov For example, chrysin (B1683763) (5,7-dihydroxyflavone) shows significantly greater inhibition of colon cancer cell proliferation than unsubstituted flavone. nih.gov The presence of hydroxyl groups on the A-ring can also be crucial for anti-inflammatory effects. mdpi.com

B-Ring Substitutions: The B-ring is a major determinant of antiradical and antioxidant capacity. nih.gov The configuration of hydroxyl groups on this ring is particularly significant for scavenging free radicals. A catechol (3',4'-dihydroxy) structure on the B-ring is a well-established feature that enhances antioxidant activity. nih.govresearchgate.net The number of hydroxyl groups on the B-ring has been shown to directly correlate with binding affinity to proteins and antioxidant ability, with affinity increasing in the order of galangin (no B-ring OH) < kaempferol (B1673270) (one B-ring OH) < quercetin (B1663063) (two B-ring OHs) < myricetin (B1677590) (three B-ring OHs). nih.gov Conversely, the addition of hydroxyl groups to the B-ring can sometimes decrease anticancer activity. nih.gov

C-Ring Substitutions: The C-ring's structure, particularly the C2=C3 double bond and the 3-hydroxyl group, is fundamental. The double bond, in conjugation with the 4-keto group, delocalizes electrons across the molecule, which is important for radical scavenging. nih.govmdpi.com As discussed, the 3-hydroxyl group is a hallmark of flavonols and is critical for many of their biological functions. nih.govresearchgate.net Its substitution is associated with a significant decrease in metal chelation and other activities. researchgate.net

| Compound | Key Structural Features | Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|---|

| Flavone | Unsubstituted Backbone | Caco-2 (Colon) | 32.5 ± 1.3 nih.gov |

| Chrysin | 5,7-dihydroxy (A-Ring) | Caco-2 (Colon) | 9.5 ± 2.2 nih.gov |

| 3-Hydroxyflavone (B191502) | 3-hydroxy (C-Ring) | Caco-2 (Colon) | > 50 nih.gov |

| Quercetin | 3,5,7,3',4'-pentahydroxy | Caco-2 (Colon) | > 100 nih.gov |

| Luteolin | 5,7,3',4'-tetrahydroxy | MCF-7 (Breast) | 15.2 researchgate.net |

| Kaempferol | 3,5,7,4'-tetrahydroxy | MCF-7 (Breast) | > 50 researchgate.net |

Conformational Analysis and Stereochemical Implications on Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its biological activity. For flavonoids such as this compound, these structural nuances govern the molecule's interaction with biological targets, thereby influencing its pharmacological profile. This section delves into the conformational flexibility and stereochemical aspects of this compound and its analogs, exploring how these features contribute to their structure-activity relationships (SAR).

Computational Analysis of Conformational Flexibility and Preferred Conformations (e.g., molecular dynamics simulations)

Computational methods, particularly molecular dynamics (MD) simulations, offer a powerful lens through which to examine the conformational landscape of molecules like this compound. While specific MD simulation studies on this compound are not extensively available in the public domain, valuable insights can be extrapolated from research on its parent compound, 3-hydroxyflavone (3-HF), and other related flavonoids. nih.govnih.govnih.gov

MD simulations of 3-hydroxyflavone have revealed the dynamic nature of its structure, particularly concerning the potential for excited-state intramolecular proton transfer (ESIPT). nih.gov This process, where a proton is transferred from the 3-hydroxyl group to the adjacent carbonyl oxygen in the excited state, is highly dependent on the molecule's conformation and its interaction with the surrounding environment. nih.govmdpi.com The planarity of the flavone scaffold is a key factor, with deviations from planarity influencing the efficiency of ESIPT and, consequently, the molecule's fluorescence properties. nih.gov

Systematic computational studies on a range of flavonoids have shown that while flavonols (3-hydroxyflavones) tend to have planar equilibrium structures in the gas phase, this can change in a solvent environment. nih.gov The interplay of intramolecular hydrogen bonding and interactions with solvent molecules dictates the most stable conformations. In the case of this compound, the 3-hydroxyl group can form an intramolecular hydrogen bond with the C4-carbonyl oxygen, which would favor a more planar arrangement of the C-ring and the A-ring. However, the torsional angle of the B-ring relative to the rest of the molecule will be influenced by the steric bulk of the 2'-methoxy group.

The conformational flexibility of a molecule is crucial for its ability to adapt its shape to bind effectively to a biological target. nih.gov A molecule with a degree of rotational freedom can explore various conformations, one or more of which may be the bioactive conformation required for a specific biological activity. MD simulations can map these conformational possibilities and identify low-energy, stable conformations that are more likely to be biologically relevant.

To illustrate the potential conformational states, a hypothetical analysis based on related compounds is presented in the table below. This table outlines the likely torsional angles and resulting conformations for this compound, drawing inferences from computational studies on similar flavonoid structures.

| Dihedral Angle (C3-C2-C1'-C2') | Postulated Conformation | Potential for Intramolecular Hydrogen Bonding (3-OH to C4=O) | Inferred Stability |

| ~0° | Planar | High | Potentially stable, but may have steric clash with 2'-methoxy group |

| 10-40° | Near-Planar | Moderate to High | Likely a stable, low-energy conformation |

| >40° | Non-Planar | Low | Higher energy state, less likely to be preferred |

This table is a hypothetical representation based on the analysis of structurally similar flavonoids and is intended for illustrative purposes in the absence of direct computational data for this compound.

Further dedicated computational studies, including molecular dynamics simulations in explicit solvent models, are necessary to fully elucidate the conformational preferences of this compound and how they correlate with its observed biological activities.

Molecular and Cellular Mechanism of Action Studies of 7,2 Dimethoxy 3 Hydroxyflavone

Cellular Target Identification Methodologies

The identification of direct cellular targets is a foundational step in elucidating the mechanism of action of any bioactive compound. Methodologies such as affinity-based probes, chemo-proteomics, and advanced genetic techniques are instrumental in this process. However, a comprehensive search of scientific databases indicates that these specific methodologies have not been applied to or reported for 7,2'-Dimethoxy-3-hydroxyflavone.

Affinity-based probes and chemo-proteomics are powerful techniques used to isolate and identify the direct binding partners of a small molecule within a complex biological system. nih.govlongdom.orgresearchgate.net These approaches typically involve modifying the compound of interest to incorporate a reactive group and a reporter tag, enabling the capture and subsequent identification of target proteins by mass spectrometry. chemrxiv.orgnih.gov

Despite the utility of these methods, there are no published studies detailing the design, synthesis, or application of an affinity-based probe for this compound. Consequently, direct target engagement mapping for this compound using chemo-proteomics has not been documented.

Global profiling of proteins (proteomics) and metabolites (metabolomics) following cellular exposure to a compound can provide significant insights into its biological effects and the pathways it modulates. mdpi.com

A thorough review of the literature reveals no specific studies on the proteomic or metabolomic changes induced by this compound. While research on other flavonoids, such as 7,8-dimethoxyflavone, has shown metabolism by microorganisms into various hydroxylated derivatives, similar metabolic profiling for this compound is not available. nih.gov

Reverse pharmacology and CRISPR-based gene-editing technologies are modern approaches to validate the functional relevance of a potential drug target. nih.gov These methods can confirm whether the interaction between a compound and its identified target is responsible for the observed biological effect.

There is currently no evidence in the scientific literature of reverse pharmacology or CRISPR-based studies being conducted to validate any potential cellular targets of this compound.

Modulation of Intracellular Signaling Pathways by this compound

Understanding how a compound affects intracellular signaling pathways is crucial to defining its mechanism of action. This includes its influence on key regulatory proteins like kinases and phosphatases, as well as its impact on transcription factors that control gene expression.

Kinases and phosphatases are critical regulators of a vast array of cellular processes. Many flavonoids are known to modulate the activity of these enzymes. For instance, the isomeric compound, 7,4'-Dimethoxy-3-hydroxyflavone, has been shown to inhibit several kinases including Akt, ERK, and p38 MAP kinase. nih.govresearchgate.net

However, there are no specific research findings available that investigate the direct or indirect effects of This compound on the activity of any specific kinases or phosphatases.

Transcription factors are key proteins that regulate the expression of genes involved in various cellular responses. The modulation of their activity or their movement into the nucleus (nuclear translocation) is a common mechanism for many bioactive compounds. For example, 7,4'-Dimethoxy-3-hydroxyflavone has been reported to inhibit the activation of the transcription factor NF-κB. medchemexpress.com

As with other aspects of its molecular and cellular action, there is a lack of published research on the effects of This compound on transcription factor regulation and nuclear translocation events.

Elucidation of Second Messenger System Interactions

There is no available research data elucidating the interactions of this compound with intracellular second messenger systems. Key second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium ions (Ca2+), play a crucial role in signal transduction pathways. However, studies investigating whether this compound modulates the levels or activities of these molecules have not been published. Consequently, its impact on downstream signaling cascades initiated by these second messengers remains unknown.

Gene Expression Regulation by this compound

The influence of this compound on the regulation of gene expression is an area that remains to be investigated. Scientific literature lacks studies that have explored the effects of this compound on the transcriptome, epigenome, or the activity of specific gene promoters.

Transcriptomic Profiling (e.g., RNA-Seq, qRT-PCR) for Global Gene Expression Changes

No studies utilizing transcriptomic profiling techniques, such as RNA-Sequencing (RNA-Seq) or quantitative real-time polymerase chain reaction (qRT-PCR), have been reported for this compound. As a result, there is no data available on the global changes in gene expression that may be induced by this compound in any cell type or biological system. Such studies would be essential to identify the genes and cellular pathways that are potentially modulated by this compound.

Investigation of Epigenetic Modifications Induced by this compound

The potential for this compound to induce epigenetic modifications is currently uncharacterized. There is a lack of research investigating its effects on key epigenetic mechanisms such as DNA methylation, histone modifications (e.g., acetylation, methylation, phosphorylation), and the expression of non-coding RNAs. Therefore, it is not known whether this compound can alter the epigenetic landscape of cells to influence gene expression patterns.

Promoter Activity and Reporter Gene Assays for Specific Gene Regulation

Specific gene regulatory effects of this compound have not been assessed using promoter activity and reporter gene assays. These assays are fundamental in determining whether a compound can directly influence the transcription of a specific gene by interacting with its promoter region. The absence of such studies means there is no direct evidence to link this compound to the up- or down-regulation of any particular gene.

Future Directions and Emerging Research Avenues for 7,2 Dimethoxy 3 Hydroxyflavone

Development of Advanced In Vitro Model Systems and Organ-on-a-chip Technologies for Mechanistic Elucidation

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of human tissues and organs. researchgate.net To bridge the gap between preclinical studies and clinical outcomes, the development and application of more sophisticated in vitro models are essential.

Organ-on-a-chip (OOC) technology, which uses microfluidic cell culture chips to simulate the activities and physiological responses of entire organs, represents a significant leap forward. nih.govmdpi.com These micro-engineered devices can mimic the complex 3D architecture, cell-cell interactions, and mechanical cues (like fluid flow) of human organs, offering a more realistic environment for studying drug responses and toxicity. spinnakerls.comfluigent.com Future research on 7,2'-dimethoxy-3-hydroxyflavone should leverage OOC systems to investigate its effects with greater physiological relevance. For instance, a "blood-vessel-on-a-chip" could be used to study the compound's impact on endothelial cells under physiologically relevant shear stress, while a "liver-on-a-chip" could provide critical insights into its metabolism and potential hepatotoxicity. researchgate.net These platforms offer the advantage of precise control over the cellular microenvironment and the ability to perform real-time monitoring, which is not possible in traditional in vivo models. nih.govfluigent.com The ultimate goal is to develop multi-organ-on-a-chip systems to study the systemic effects and pharmacokinetic profiles of the flavone (B191248). mdpi.com

| OOC Model | Research Focus | Key Parameters to Investigate | Potential Insights |

|---|---|---|---|

| Liver-on-a-Chip | Metabolism and Toxicity | Metabolite profiling, expression of metabolic enzymes (e.g., Cytochrome P450s), cell viability, biomarker release (e.g., ALT, AST) | Understanding of metabolic pathways, identification of active metabolites, assessment of potential liver injury. |

| Vasculature-on-a-Chip | Cardiovascular Effects | Endothelial barrier function, expression of adhesion molecules, inflammatory responses, vasodilation/vasoconstriction | Elucidation of mechanisms related to vascular protection or anti-inflammatory effects. |

| Gut-on-a-Chip | Bioavailability and Intestinal Interaction | Permeability across the intestinal barrier, interaction with gut microbiota, metabolism by intestinal cells | Determination of oral bioavailability and the role of the gut in the compound's overall activity. |

| Tumor-on-a-Chip | Anticancer Potential | Cancer cell proliferation, apoptosis, invasion, and response to chemotherapy in a 3D microenvironment | Evaluation of efficacy as a standalone or combination therapy in a more realistic tumor model. |

Exploration of Novel Cellular Targets and Unconventional Signaling Cascades Modulated by Flavones

Flavonoids are known to be pleiotropic, interacting with multiple cellular targets and modulating a wide array of signaling pathways. nih.govnih.gov While many studies focus on their antioxidant properties or kinase inhibition, the full spectrum of their molecular interactions is far from understood. nih.gov Future research must move beyond conventional targets to identify novel receptors and unconventional signaling cascades affected by this compound.

Studies on other flavonoids have shown their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways. nih.govmdpi.com For example, a study on the structurally similar compound, 7,4'-dimethoxy-3-hydroxyflavone, identified it as an antagonist of the protease-activated receptor 4 (PAR4), a key receptor in thrombosis. nih.govresearchgate.net This compound was found to inhibit downstream signaling pathways including Ca²⁺/protein kinase C, Akt, and the MAP kinases ERK and p38. nih.govresearchgate.net This finding suggests that G protein-coupled receptors (GPCRs) like PAR4 could be a promising, yet underexplored, class of targets for this compound.

Future investigations should employ unbiased, large-scale screening approaches, such as proteomics and chemical biology techniques, to pull down direct binding partners of the compound. Furthermore, exploring unconventional signaling mechanisms, such as the modulation of non-coding RNAs, epigenetic modifications (e.g., DNA methylation, histone acetylation), or regulation of protein-protein interactions, could reveal entirely new facets of the flavone's bioactivity.

| Target Class | Specific Examples | Potential Functional Outcome | Investigative Approach |

|---|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Protease-Activated Receptors (PARs), Adenosine (B11128) Receptors | Modulation of inflammation, thrombosis, neurotransmission | Receptor binding assays, functional assays (e.g., calcium flux), virtual screening |

| Nuclear Receptors | Aryl hydrocarbon Receptor (AhR), Peroxisome Proliferator-Activated Receptors (PPARs) | Regulation of metabolism, immune response, detoxification | Reporter gene assays, analysis of target gene expression |

| Ion Channels | Voltage-gated calcium channels, TRP channels | Control of cellular excitability, calcium signaling | Patch-clamp electrophysiology, ion flux assays |

| Epigenetic Modifiers | Histone Deacetylases (HDACs), DNA Methyltransferases (DNMTs) | Alteration of gene expression patterns | Enzyme inhibition assays, Western blot for histone marks, DNA methylation analysis |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Flavone Research

Furthermore, AI can integrate and analyze complex, multi-omics data (genomics, proteomics, metabolomics) generated from experiments with this compound. frontiersin.org This can help uncover novel correlations, identify key biomarkers of response, and build predictive models of the compound's effects on cellular systems, offering a holistic view of its mechanism of action. polyphenols-site.comfrontiersin.org

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| QSAR Modeling | Develop models that correlate the chemical structure of flavone derivatives with their biological activity. chemcu.orgnih.gov | Prediction of the most potent derivatives for synthesis; guidance for lead optimization. |

| Virtual Screening & Target Identification | Use computational models to predict interactions between the flavone and a wide range of biological targets. polyphenols-site.com | Identification of novel protein targets and off-targets, helping to explain its mechanism of action and potential side effects. |

| Multi-Omics Data Analysis | Apply ML algorithms to integrate and find patterns in large datasets from genomics, proteomics, and metabolomics experiments. frontiersin.org | A comprehensive understanding of the cellular response to the flavone; identification of novel pathways and biomarkers. |

| Predictive Toxicology | Train models on existing toxicological data to predict the potential adverse effects of the flavone and its metabolites. | Early identification of potential safety concerns, guiding safer drug development. |

Elucidating Structure-Biodistribution Relationships and Intracellular Trafficking Mechanisms for Flavones

A compound's therapeutic efficacy is critically dependent on its ability to reach its target site in the body at a sufficient concentration. Therefore, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is paramount. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton significantly influences its physicochemical properties, such as solubility and membrane permeability, which in turn dictate its biodistribution. researchgate.netnih.gov

Future research should focus on establishing a clear structure-biodistribution relationship for this flavone. This involves synthesizing a series of analogs with systematic modifications to the substitution pattern and evaluating how these changes affect their uptake and distribution in various tissues.

At the subcellular level, the mechanisms by which flavonoids are transported across cell membranes and trafficked to specific organelles are poorly understood. researchgate.net Flavonoid biosynthesis occurs at the endoplasmic reticulum, but they often accumulate in other compartments like the vacuole in plants, a process mediated by transporters such as ATP-binding cassette (ABC) and multidrug and toxin extrusion (MATE) transporters. nih.govresearchgate.net It is crucial to investigate whether similar mechanisms govern the uptake and intracellular localization of this compound in human cells. Advanced microscopy techniques, using fluorescently-tagged versions of the flavone, can be employed to visualize its journey within the cell in real-time. Identifying the specific transporters involved could open avenues for enhancing its cellular uptake and directing it to desired subcellular targets.

Q & A

Basic: How is 7,2'-dimethoxy-3-hydroxyflavone structurally distinguished from similar methoxylated flavones?

Methodological Answer:

Structural differentiation relies on spectral and chromatographic techniques:

- NMR Spectroscopy : The presence of hydroxyl (-OH) at C3 and methoxy (-OCH₃) groups at C7 and C2' generates distinct proton splitting patterns. For example, the C3 hydroxyl proton typically appears as a singlet due to restricted rotation, while methoxy groups show sharp singlets (~δ 3.8–4.0 ppm) .

- HPLC/MS : Retention times and molecular ion peaks ([M+H]⁺ at m/z 314.3 for C₁₇H₁₄O₆) distinguish it from analogs like 5,3',4'-trimethoxyflavone (m/z 300.1) .

- X-ray Crystallography : The torsion angle between the γ-pyrone ring and phenyl group (e.g., C3-C2-C1'-C2' = -113.2°) reflects steric repulsion between the C2' methoxy and C3 hydroxyl, a key structural marker .

Basic: What are standard protocols for synthesizing this compound?

Methodological Answer:

The Baker-Venkataraman method is commonly used:

Acetylation : Protect hydroxyl groups with acetic anhydride under basic conditions (e.g., K₂CO₃/acetone) .

Condensation : React 2'-hydroxy-6'-methoxyacetophenone with 3,4-dimethoxybenzoyl chloride using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Cyclization : Perform Al₂O₃-mediated cyclization in dry dichloromethane to form the flavone backbone .

Deprotection : Remove acetyl groups via alkaline hydrolysis (e.g., NaOH/MeOH) .

Yield Optimization : Use inert atmospheres (N₂) to prevent oxidation of phenolic intermediates .

Advanced: How do steric effects from methoxy groups influence the compound’s conformational stability?

Methodological Answer:

Methoxy groups at C7 and C2' induce steric hindrance, as shown in X-ray crystallography ( ):

- The C2' methoxy group causes a torsional twist (-113.2°) between the phenyl and γ-pyrone rings, reducing planarity .

- This distortion affects π-π stacking in solid-state crystallography and alters binding affinities in biological assays (e.g., enzyme inhibition) .

Experimental Validation : Compare NMR coupling constants (e.g., J values for adjacent protons) with computational models (DFT calculations) to quantify steric strain .

Basic: What assays are used to evaluate its antioxidant activity?

Methodological Answer:

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm after incubating the compound (10–100 µM) with DPPH in ethanol .

- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm; activity is expressed as Trolox equivalents .

- Cell-Based ROS Assay : Use H₂DCFDA staining in HEK-293 cells exposed to oxidative stress (e.g., H₂O₂) .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

Contradictions arise from solvent polarity, pH, and tautomerism:

- pH Control : Record NMR in deuterated DMSO (protic solvent) to stabilize the enol-keto tautomer .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C6 vs. C8 methoxy signals) .

- Cross-Validation : Compare with synthetic analogs (e.g., 3-hydroxy-2'-methoxyflavone) to isolate substituent effects .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for permeation time >8 hours) and safety goggles with side shields .

- Ventilation : Use fume hoods for powder handling to avoid inhalation (dust mask with P100 filters if hoods are unavailable) .

- Storage : Keep in desiccated amber vials at -20°C to prevent photodegradation and hydrolysis .

Advanced: How can its low aqueous solubility be addressed for in vivo studies?

Methodological Answer:

- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via solvent evaporation; characterize encapsulation efficiency via HPLC .

- Cosolvency : Use 10% DMSO/PBS (v/v) for intraperitoneal injection; validate biocompatibility with hemolysis assays .

- Prodrug Synthesis : Introduce phosphate groups at C3 hydroxyl to enhance solubility, followed by enzymatic cleavage in vivo .

Advanced: What strategies validate its mechanism in anti-inflammatory pathways?

Methodological Answer:

- Molecular Docking : Simulate binding to COX-2 or NF-κB using AutoDock Vina; compare with indomethacin as a control .

- Western Blotting : Quantify IL-6 and TNF-α suppression in LPS-stimulated macrophages (IC₅₀ typically 10–20 µM) .

- CRISPR Knockout : Generate TLR4⁻/⁻ macrophages to confirm target specificity .

Basic: How is purity assessed for research-grade material?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 40–90% acetonitrile/0.1% formic acid) with UV detection at 254 nm; ≥95% purity is standard .

- LC-MS/MS : Confirm molecular integrity via fragmentation patterns (e.g., loss of methoxy groups at m/z 284.1) .

- Elemental Analysis : Validate C/H/O ratios within 0.3% of theoretical values .

Advanced: How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic dose) be reconciled?

Methodological Answer:

- Dose-Response Curves : Perform MTT assays across 5-log concentrations (1 nM–100 µM) to identify therapeutic windows .

- Metabolite Profiling : Use hepatocyte microsomes to assess if cytotoxic effects arise from reactive metabolites (e.g., quinones) .

- Combinatorial Screens : Test synergy with standard drugs (e.g., paclitaxel) to reduce effective doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.